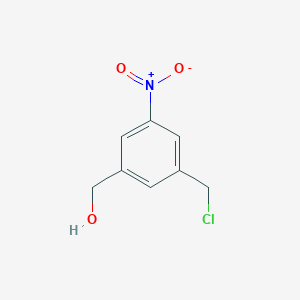

3-(Chloromethyl)-5-nitrobenzyl Alcohol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

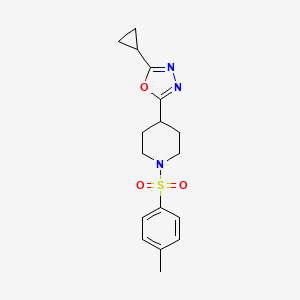

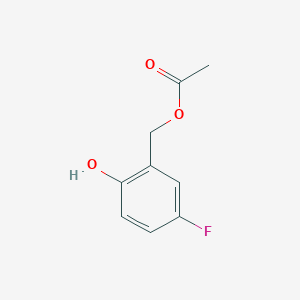

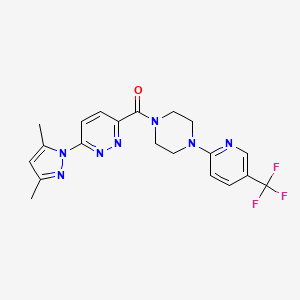

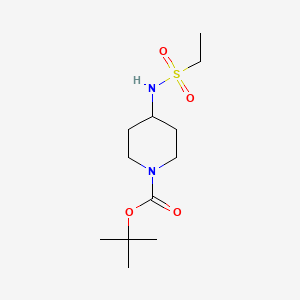

Molecular Structure Analysis

The molecular structure of “3-(Chloromethyl)-5-nitrobenzyl Alcohol” would consist of a benzene ring with a hydroxyl group (OH), a chloromethyl group (-CH2Cl), and a nitro group (-NO2) attached to it .Chemical Reactions Analysis

Alcohols, such as benzyl alcohol, can undergo a variety of reactions, including oxidation, dehydration, and reactions with acids . The presence of the chloromethyl and nitro groups may influence these reactions and could potentially participate in other reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-5-nitrobenzyl Alcohol” would be influenced by its functional groups. Alcohols generally have higher boiling points than similar-sized alkanes due to their ability to form hydrogen bonds . The presence of the benzene ring, chloromethyl group, and nitro group would also affect the compound’s properties.Scientific Research Applications

Photochemical Reaction Mechanisms

- Photolabile Protecting Groups: Nitrobenzyl derivatives, including those related to 3-(Chloromethyl)-5-nitrobenzyl alcohol, are utilized as photolabile protecting groups. These compounds enable controlled release of protected molecules upon light irradiation, useful in studies requiring temporal control over molecular interactions, such as ATP release in biological systems (McCray et al., 1980).

Photocatalytic Oxidation

- Selective Oxidation of Benzyl Alcohols: The photocatalytic oxidation of benzyl alcohols and their derivatives, including nitrobenzyl alcohols, into corresponding aldehydes has been demonstrated using titanium dioxide under oxygen atmosphere and visible light irradiation. This reaction pathway highlights the potential of 3-(Chloromethyl)-5-nitrobenzyl alcohol derivatives in synthetic organic chemistry and environmental remediation through selective oxidation processes (Higashimoto et al., 2009).

Material Science and Polymer Chemistry

- Photodegradable Polymers: The o-nitrobenzyl group, closely related to the compound of interest, is frequently used in polymer and materials science to create photodegradable hydrogels and copolymers. These materials can be decomposed or altered in properties upon exposure to light, offering innovative approaches in drug delivery systems, tissue engineering, and the development of responsive materials (Zhao et al., 2012).

Biochemical Applications

- Photoaffinity Labeling: 2-Nitrobenzyl alcohol derivatives have been explored for photoaffinity labeling and crosslinking of biomolecules with amine selectivity. This technique allows the study of protein-ligand interactions and the mapping of binding sites, essential for drug discovery and chemical biology (Wang et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[3-(chloromethyl)-5-nitrophenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-4-6-1-7(5-11)3-8(2-6)10(12)13/h1-3,11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSSQCKPYXOGFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CCl)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B2833507.png)

![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)

![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)